molecular formula C4H4Na2O4 B1670766 Disodium succinate CAS No. 150-90-3

Disodium succinate

Cat. No. B1670766
CAS RN: 150-90-3
M. Wt: 162.05 g/mol
InChI Key: ZDQYSKICYIVCPN-UHFFFAOYSA-L
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Description

Disodium succinate, also known as sodium succinate, is a white crystalline particle . It is odorless and not deliquescent in the air . It is soluble in water and insoluble in organic solvents . The aqueous solution has a shellfish fresh flavor and no acidic taste . It can be used as a food flavoring agent, acidifier, or buffering agent . It is also used as a flavor enhancer in food for its unique seafood flavor and synergy with other common flavor enhancers to boost the umami flavor .


Synthesis Analysis

The synthesis of disodium succinate has been studied in various contexts. For example, a study on the synthesis of astaxanthin succinate diester (ASD), a novel astaxanthin (AST) derivative, used succinic anhydride and free AST . The final synthesis rate of ASD was 82.63% .


Molecular Structure Analysis

Disodium succinate has a molecular formula of C4H4Na2O4 . Its average mass is 162.052 Da and its monoisotopic mass is 161.990494 Da .


Chemical Reactions Analysis

The chemical reactions involving disodium succinate are complex and varied. For instance, a study on the esterification of succinic acid to form dimethyl succinate analyzed the process design based on experimental data (kinetics) and information from open literature .


Physical And Chemical Properties Analysis

Disodium succinate is a white powder with a melting point of more than 400 degrees Celsius . It has a water solubility of more than 100 g/L . This chemical is stable at pH 4, 7, and 9 at 50 degrees Celsius for 5 days . A vapor pressure of 1.16x10-5 Pa is calculated .

Mechanism of Action

Target of Action

Disodium succinate, also known as sodium succinate, primarily targets the Succinate Dehydrogenase (SDH) enzyme, a key component of the tricarboxylic acid (TCA) cycle . SDH plays a dual role in cellular metabolism, participating in both the TCA cycle and the electron transport chain (ETC) in mitochondria .

Mode of Action

Disodium succinate acts as a substrate for SDH in the TCA cycle . It is oxidized by SDH to fumarate, a process that also involves the transfer of electrons to the ETC . This dual role of SDH, facilitated by disodium succinate, is crucial for maintaining energetic homeostasis within the cell .

Biochemical Pathways

Disodium succinate is involved in the TCA cycle, a central metabolic pathway in cells . The TCA cycle is responsible for the oxidation of acetyl-CoA to produce energy in the form of ATP. Disodium succinate, as a substrate for SDH, contributes to this process by facilitating the conversion of succinate to fumarate . Additionally, succinate semialdehyde resulting from the oxidation of succinate can supplement the synthesis of alpha-ketoglutarate (AKG), another key intermediate in the TCA cycle .

Result of Action

The action of disodium succinate, through its role in the TCA cycle and ETC, contributes to the production of ATP, the primary energy currency of the cell . This supports various cellular functions and processes. Moreover, elevated intracellular succinate levels have been shown to exert a protective role in cells by reducing pro-inflammatory responses .

Action Environment

Disodium succinate is a stable compound with a high solubility in water . Its action, efficacy, and stability are influenced by various environmental factors such as pH and temperature . It is generally stable under physiological conditions, making it suitable for its role in cellular metabolism .

Safety and Hazards

According to the safety data sheet, disodium succinate does not have any specific hazard statements, prevention, response, storage, or disposal instructions . It is recommended to avoid dust formation and breathing vapors, mist, or gas . For personal protection, it is advised to use appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

disodium;butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDQYSKICYIVCPN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059741
Record name Disodium succinate
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URL https://comptox.epa.gov/dashboard/DTXSID5059741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Reference #1]
Record name Sodium succinate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21723
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Disodium succinate

CAS RN

150-90-3
Record name Butanedioic acid, disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5059741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM SUCCINATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZGC8ISR3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a crystalliser (500 ml open jacketed glass vessel) 100.1 g (0.848 mole) of succinic acid (Acros) and 19.9 g (0.074 mole) of sodium succinate hexahydrate (Acros) were dissolved in 281.5 g of demineralised water, by heating with the thermostatic bath to 80° C. This resulted in a clear solution with 25% of succinic acid and 3% of sodium succinate, representing a solution obtained from a water-splitting electrodialysis process with a conversion of 92 mole %. The solution was cooled from 80° C. to 20° C. in 5 hours with a linear cooling profile. During cooling nucleation took place between 56° C. and 50° C.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Name
Quantity
281.5 g
Type
solvent
Reaction Step One
Yield
25%
Yield
3%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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